2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid
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Overview
Description
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is a heterocyclic compound that contains a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired thiazepine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, often under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- 2-Amino-5,6-dimercapto-7-methyl-3,7,8a,9-tetrahydro-8-oxa-1,3,9,10-tetrahydro-4H-pyrano[3,2-g]pteridin-8-yl
Uniqueness
2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is unique due to its thiazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
CAS No. |
34488-27-2 |
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Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-amino-4-oxo-6,7-dihydro-5H-1,3-thiazepine-6-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-6-8-4(9)1-3(2-12-6)5(10)11/h3H,1-2H2,(H,10,11)(H2,7,8,9) |
InChI Key |
NWCNBXNJNAJTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC(=NC1=O)N)C(=O)O |
Origin of Product |
United States |
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